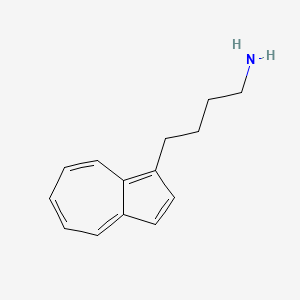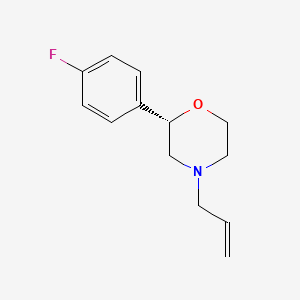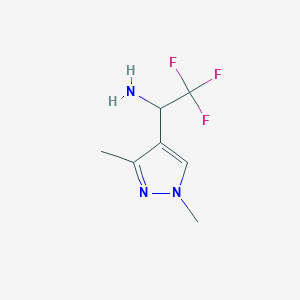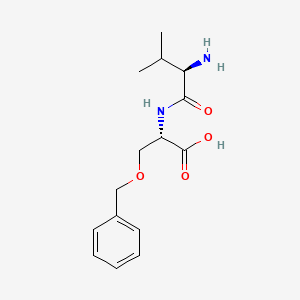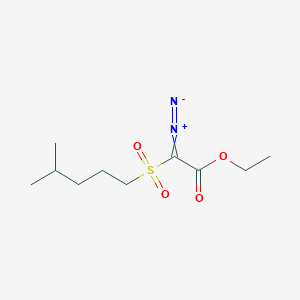
Phenyltris(4-bromophenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyltris(4-bromophenyl)silane is an organosilicon compound with the chemical formula C18H13Br3Si. It is a derivative of silane, where the silicon atom is bonded to one phenyl group and three 4-bromophenyl groups. This compound is known for its applications in the synthesis of porous organic polymers and its role as an intermediate in various chemical reactions .
Métodos De Preparación
Phenyltris(4-bromophenyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrachloride with bromobenzene in the presence of a catalyst. Another method involves the hydrosilylation reaction of phenyltri(dimethylsiloxy)silane with allyl glycidyl ether . These reactions typically require controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure high yields and purity of the product.
Análisis De Reacciones Químicas
Phenyltris(4-bromophenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in Sonogashira–Hagihara coupling reactions to form complex organic polymers.
Reduction Reactions: The compound can be reduced to form phenyltris(4-hydroxyphenyl)silane under specific conditions.
Aplicaciones Científicas De Investigación
Phenyltris(4-bromophenyl)silane has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential use in drug delivery systems and as bioactive compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of phenyltris(4-bromophenyl)silane involves its ability to form stable bonds with other organic molecules. The silicon atom in the compound acts as a central hub, allowing for the attachment of various functional groups. This property makes it a versatile intermediate in the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Phenyltris(4-bromophenyl)silane can be compared with other similar compounds, such as:
Tetrakis(4-bromophenyl)silane: This compound has four bromophenyl groups attached to the silicon atom and is used in similar applications.
Tris(4-bromophenyl)amine: This compound has a nitrogen atom instead of silicon and is used in the synthesis of porous organic frameworks.
Tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane: This compound has biphenyl groups attached to the silicon atom and is used in the synthesis of high-performance polymers.
This compound is unique due to its specific structure, which allows for the formation of highly stable and versatile organic polymers.
Propiedades
Número CAS |
1201099-09-3 |
|---|---|
Fórmula molecular |
C24H17Br3Si |
Peso molecular |
573.2 g/mol |
Nombre IUPAC |
tris(4-bromophenyl)-phenylsilane |
InChI |
InChI=1S/C24H17Br3Si/c25-18-6-12-22(13-7-18)28(21-4-2-1-3-5-21,23-14-8-19(26)9-15-23)24-16-10-20(27)11-17-24/h1-17H |
Clave InChI |
IQRYMGAVQCQZBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



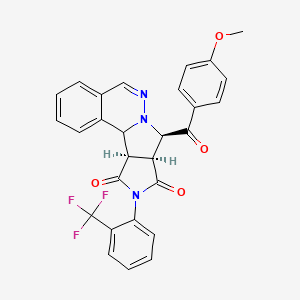
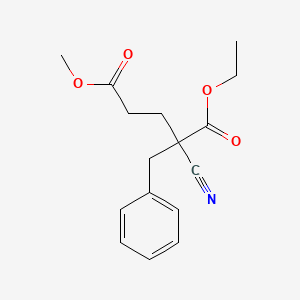
![propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12630844.png)

![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630856.png)
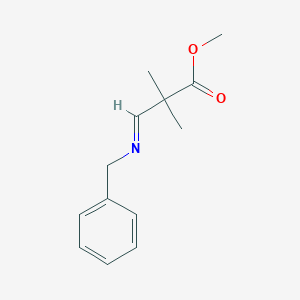
![1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12630868.png)
![5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone](/img/structure/B12630881.png)
